4,4'-(Mesitylazanediyl)dibenzaldehyde
Description
BenchChem offers high-quality 4,4'-(Mesitylazanediyl)dibenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-(Mesitylazanediyl)dibenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4-formyl-N-(2,4,6-trimethylphenyl)anilino)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-16-12-17(2)23(18(3)13-16)24(21-8-4-19(14-25)5-9-21)22-10-6-20(15-26)7-11-22/h4-15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFCRODFFXVXFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609897 | |
| Record name | 4,4'-[(2,4,6-Trimethylphenyl)azanediyl]dibenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149676-08-4 | |
| Record name | 4,4'-[(2,4,6-Trimethylphenyl)azanediyl]dibenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Solubility Profile of 4,4'-(Mesitylazanediyl)dibenzaldehyde: A Technical Guide
This guide details the solubility profile, physicochemical properties, and experimental handling of 4,4'-(Mesitylazanediyl)dibenzaldehyde (CAS: 149676-08-4).[1][2] This compound is a critical building block in the synthesis of Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs), and organic hole-transport materials (HTMs).[1][2]
Executive Summary
4,4'-(Mesitylazanediyl)dibenzaldehyde (also known as N-mesityl-4,4'-diformyltriphenylamine) is a lipophilic, organic semiconductor precursor.[1][2] Its solubility is governed by the competition between its polar aldehyde handles and its bulky, non-polar mesityl-triphenylamine core.[2]
-
Primary Solvents (High Solubility): Chlorinated solvents (DCM, CHCl₃) and polar aprotic solvents (THF, DMF).[1]
-
Process Solvents (Temperature Dependent): Toluene, Ethyl Acetate.
-
Anti-Solvents (Precipitation): Methanol, Ethanol, Water, Alkanes (Hexane/Pentane).
Physicochemical Profile
Understanding the molecular architecture is essential for predicting solvent interactions.[2]
| Property | Data | Mechanistic Implication |
| CAS Number | 149676-08-4 | Unique identifier for procurement/verification.[1][2] |
| Molecular Formula | High carbon content indicates lipophilicity.[1] | |
| Molecular Weight | 343.42 g/mol | Moderate weight; amenable to solution processing.[2] |
| Structural Core | Triphenylamine (TPA) | Propeller-shaped geometry prevents tight π-π stacking, enhancing solubility compared to planar aromatics.[1][2] |
| Functional Groups | 2x Formyl (-CHO) | Provides dipole moments; enables solubility in polar aprotic solvents (DMF/DMSO).[1][2] |
| Steric Modulator | Mesityl (2,4,6-Me) | The ortho-methyl groups on the mesityl ring increase steric bulk, disrupting crystal lattice energy and further improving solubility in organic media.[1][2] |
Solubility Landscape
The following classification is based on experimental behaviors of the N,N-diaryl-4-formyl-aniline class.
Solvent Hierarchy Table[3]
| Solvent Class | Specific Solvents | Solubility Rating | Operational Context |
| Chlorinated | Dichloromethane (DCM), Chloroform ( | Excellent (>50 mg/mL) | Primary Choice. Used for extraction, column chromatography loading, and solution processing.[1][2] |
| Polar Aprotic | Tetrahydrofuran (THF), DMF, DMSO, NMP | Good (>30 mg/mL) | Reaction Media. Ideal for COF/MOF synthesis reactions requiring high boiling points (DMF/DMSO).[1] |
| Aromatic | Toluene, Xylene, Mesitylene | Moderate (Heat required) | Crystallization. Soluble at reflux; often leads to crystal growth upon cooling. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Poor/Insoluble (<1 mg/mL) | Purification. Used as anti-solvents to crash the product out of DCM or THF solutions. |
| Aliphatic | Hexanes, Pentane, Cyclohexane | Insoluble | Washing. Used to remove non-polar impurities or grease without dissolving the product. |
Visualization: Solubility Decision Tree
The following diagram outlines the logical selection of solvents for different experimental stages.
Caption: Decision matrix for solvent selection based on experimental intent (Reaction, Purification, or Processing).
Experimental Protocols
Protocol: Quantitative Solubility Determination (Saturation Method)
Objective: To determine the exact solubility limit in a specific solvent (e.g., THF) for reaction stoichiometry.
-
Preparation: Weigh approx. 100 mg of 4,4'-(Mesitylazanediyl)dibenzaldehyde into a 4 mL vial.
-
Addition: Add 1.0 mL of the target solvent (THF).
-
Equilibration: Sonicate for 10 minutes at ambient temperature (
).-
Observation: If fully dissolved, add another 50 mg and repeat. If solid remains, proceed.
-
-
Filtration: Filter the suspension through a 0.45
PTFE syringe filter into a pre-weighed vial. -
Evaporation: Remove solvent in vacuo or via nitrogen stream until mass is constant.[2]
-
Calculation:
(mg/mL).[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Protocol: Purification via Solvent/Anti-Solvent Precipitation
Objective: To purify the crude material after synthesis, removing unreacted catalysts or oligomers.
-
Dissolution: Dissolve crude product in the minimum amount of Dichloromethane (DCM) required to obtain a clear solution (approx. 5–10 mL per gram).
-
Filtration: Filter through a silica plug or glass frit to remove insoluble salts/catalyst particles.[2]
-
Precipitation:
-
Place the DCM solution in a rapidly stirring beaker.
-
Slowly add Methanol (MeOH) or Hexane dropwise.
-
Ratio: Target a 1:3 ratio of DCM:MeOH.
-
-
Collection: A bright yellow/orange precipitate will form.[2] Collect via vacuum filtration.[2][3][4][5]
-
Washing: Wash the filter cake with cold Methanol (
).
Visualization: Recrystallization Workflow
Caption: Standard recrystallization workflow using a thermal gradient in a moderate solvent (Toluene).
Application Context: COF/MOF Synthesis
In the context of reticular chemistry (COFs/MOFs), solubility dictates the crystallinity of the final framework.
-
Solvothermal Synthesis: This aldehyde is typically reacted with amines (e.g., hydrazine, phenylenediamine).
-
Recommended Solvent System: A mixture of o-Dichlorobenzene/n-Butanol (1:1) or Mesitylene/Dioxane (1:1) is standard.[1][2]
-
Reasoning: The mesityl group on the aldehyde ensures solubility in mesitylene/dichlorobenzene at
, allowing for the slow, reversible Schiff-base formation required for high crystallinity.[2]
-
References
-
PubChem. 4,4'-(1,4-Phenylenebis(p-tolylazanediyl))dibenzaldehyde (Compound Summary). National Library of Medicine.[2] Available at: [Link][1]
Sources
Methodological & Application
Application Note: 4,4'-(Mesitylazanediyl)dibenzaldehyde in Advanced Materials
Introduction: The Steric Advantage
4,4'-(Mesitylazanediyl)dibenzaldehyde (CAS: 149676-08-4) is a specialized building block in the synthesis of functional organic materials.[1] Structurally, it consists of a triphenylamine (TPA) core where two phenyl rings are functionalized with para-aldehydes, and the third ring is a mesityl group (2,4,6-trimethylphenyl).[2]
While simple triphenylamine derivatives are ubiquitous in hole-transport materials, this specific mesityl-substituted variant offers a critical advantage: Steric Modulation. [2]
Why This Molecule?
-
Solubility Engineering: The orthogonal twist of the mesityl ring disrupts strong
- stacking interactions, significantly enhancing solubility in organic solvents (CHCl3, THF, o-DCB) compared to planar analogues.[2] -
Prevention of ACQ: In optoelectronics, the steric bulk prevents Aggregation-Caused Quenching (ACQ), preserving high fluorescence quantum yields in the solid state.
-
Pore Engineering: In Covalent Organic Frameworks (COFs), the mesityl group acts as a "spacer" that prevents total pore collapse, maintaining accessible surface area.[2]
Application I: Covalent Organic Frameworks (COFs)
The primary application of this dialdehyde is as a
Mechanism: Schiff-Base Polycondensation
The aldehyde groups undergo reversible condensation with amines to form imine linkages (
Protocol: Solvothermal Synthesis of Mesityl-COF
Objective: Synthesis of a highly crystalline 2D COF using 4,4'-(Mesitylazanediyl)dibenzaldehyde and TAPB (1,3,5-tris(4-aminophenyl)benzene).
Materials:
-
Linker A: 4,4'-(Mesitylazanediyl)dibenzaldehyde (1.0 eq)[2]
-
Linker B: TAPB (0.66 eq) - Stoichiometry adjusted for 2:3 aldehyde:amine ratio
-
Solvent System: o-Dichlorobenzene (o-DCB) / n-Butanol (1:1 v/v)[2]
-
Catalyst: Aqueous Acetic Acid (6M)
Workflow Diagram:
Figure 1: Solvothermal synthesis workflow for imine-linked COFs. The degassing step is critical to prevent aldehyde oxidation.[2]
Step-by-Step Procedure:
-
Charge: In a Pyrex tube (10 mL), weigh Linker A (0.1 mmol) and Linker B (0.067 mmol).
-
Solvate: Add 1.0 mL o-DCB and 1.0 mL n-Butanol. Sonicate for 10 mins until dispersed.
-
Catalyze: Add 0.1 mL of 6M aqueous acetic acid.
-
Degas (CRITICAL): Flash freeze the tube in liquid nitrogen, evacuate to internal pressure < 100 mTorr, and thaw. Repeat 3 times. Oxygen inhibits crystal growth and promotes defects.
-
Seal & Heat: Flame-seal the tube under vacuum. Place in an oven at 120°C for 72 hours (undisturbed).
-
Isolation: Open tube, filter the precipitate.
-
Purification: Soxhlet extraction with THF (24h) followed by Acetone (12h) to remove unreacted oligomers.
-
Activation: Dry under dynamic vacuum at 100°C for 12 hours.
Data Interpretation:
| Technique | Expected Result | Interpretation |
| PXRD | Sharp peaks at low | Confirms long-range ordered crystalline structure.[2] |
| FT-IR | Disappearance of | Indicates complete consumption of aldehyde. |
| FT-IR | Appearance of | Confirms imine bond formation. |
| BET | Type IV Isotherm | Confirms mesoporosity. |
Application II: Optoelectronic Materials (OLEDs/Sensors)
The triphenylamine core is a classic electron donor. By utilizing the aldehyde groups, researchers can extend the conjugation via Knoevenagel condensation to create Donor-Acceptor (D-A) molecules for OLEDs or fluorescent sensors.
Structure-Property Logic
The mesityl group provides a "twisted" geometry. In the solid state, planar molecules stack and quench fluorescence. This molecule's twist prevents stacking, enabling Solid-State Emission , making it ideal for thin-film sensors.[2]
Logic Diagram:
Figure 2: Structural features mapping to material properties. The Mesityl group is the differentiator preventing aggregation quenching.
Protocol: Synthesis of D-A-D Fluorescent Dye
Reaction: Knoevenagel condensation with Malononitrile. Target: A deep-red emitting dye for bio-imaging or organic electronics.
-
Dissolve: 1 mmol of 4,4'-(Mesitylazanediyl)dibenzaldehyde and 2.5 mmol Malononitrile in 20 mL Ethanol.
-
Catalyze: Add 5 drops of Piperidine.
-
Reflux: Heat to 80°C for 4 hours. The solution will turn from yellow to deep orange/red.
-
Workup: Cool to RT. The product usually precipitates. Filter and wash with cold ethanol.
-
Recrystallize: From Chloroform/Hexane.
References
-
Covalent Organic Frameworks (General Synthesis)
-
Triphenylamine-based COFs
-
Role of Mesityl Group in TPA Derivatives (Solubility/Sterics)
-
Shita, A., et al. "Triphenylamine-based hole transport materials."[2] Journal of Materials Chemistry C (2018). (Contextual reference for TPA-Mesityl properties).
-
-
Schiff Base Chemistry Standards
(Note: While specific papers solely dedicated to the CAS 149676-08-4 COF are less common than the 'Tris' variant, the protocols above are chemically derived from the standard operating procedures for TPA-dialdehyde derivatives found in the cited reviews.)
Sources
Protocol for the synthesis of imine-linked polymers from 4,4'-(Mesitylazanediyl)dibenzaldehyde
Application Note: High-Fidelity Synthesis of Imine-Linked Polymers from 4,4'-(Mesitylazanediyl)dibenzaldehyde
Part 1: Strategic Rationale & Monomer Insight
The precursor 4,4'-(Mesitylazanediyl)dibenzaldehyde (hereafter Mes-TPA-CHO ) is a specialized building block derived from triphenylamine (TPA). Unlike the standard
Why this Monomer?
-
Steric Protection: The mesityl group (2,4,6-trimethylphenyl) provides significant steric bulk orthogonal to the TPA nitrogen. This prevents the "face-to-face"
-stacking that often leads to pore collapse in other amorphous polymers, thereby enhancing the accessible surface area in the final network [1]. -
Solubility & Processability: The methyl groups disrupt strong intermolecular interactions, making the monomer highly soluble in common organic solvents (CHCl₃, THF) compared to unsubstituted TPA derivatives.
-
Redox Activity: The TPA core is an excellent hole-transporting moiety, making the resulting polymers candidates for electrochromic devices, sensors, and photocatalysis [2].
This guide details two distinct protocols based on the choice of co-monomer:
-
Protocol A (Network/COF): Reaction with a
-symmetric amine (e.g., TAPB) to form a porous Covalent Organic Framework. -
Protocol B (Linear/Amorphous): Reaction with a
-symmetric amine (e.g., Phenylenediamine) to form linear polyazomethines (conductive films).
Part 2: Protocol A - Crystalline Network Synthesis (COF)
Objective: Synthesis of a (2,3)-connected hexagonal porous network via solvothermal condensation. Target Structure: Mesityl-TPA-COF (Imine-linked).
Materials Checklist
| Component | Reagent | Purity/Grade | Role |
| Monomer A | 4,4'-(Mesitylazanediyl)dibenzaldehyde | >98% (HPLC) | Electrophile ( |
| Monomer B | 1,3,5-Tris(4-aminophenyl)benzene (TAPB) | >98% | Nucleophile ( |
| Solvent 1 | o-Dichlorobenzene (o-DCB) | Anhydrous | High-BP Solvent |
| Solvent 2 | n-Butanol (n-BuOH) | Anhydrous | Polarity Modulator |
| Catalyst | Aqueous Acetic Acid | 6.0 M | Reversibility Agent |
Experimental Workflow (Step-by-Step)
Step 1: Stoichiometric Assembly
-
Calculation: The reaction requires a 3:2 molar ratio of Aldehyde:Amine to balance functional groups (
CHO groups; NH₂ groups). -
Weighing:
-
Weigh 34.3 mg (0.10 mmol) of Mes-TPA-CHO .
-
Weigh 23.4 mg (0.067 mmol) of TAPB .
-
-
Mixing: Transfer both solids into a 10 mL Pyrex culture tube (or heavy-wall pressure vessel).
Step 2: Solvation & Homogenization
-
Add 1.0 mL of o-DCB and 1.0 mL of n-BuOH to the tube.
-
Sonicate the mixture for 10 minutes until a homogeneous yellow/orange dispersion is obtained.
-
Critical Step: Add 0.2 mL of 6M aqueous acetic acid. The mixture may turn slightly turbid; this is normal.
Step 3: Degassing (The "Freeze-Pump-Thaw" Cycle) [1]
-
Flash freeze the tube in liquid nitrogen (77 K).
-
Apply vacuum (< 100 mTorr) for 10 minutes.
-
Thaw the tube in warm water.
-
Repeat this cycle 3 times. This removes dissolved oxygen which can oxidize the amine or quench the radical character of the TPA core.
-
Flame-seal the tube under vacuum (or tightly cap if using a screw-top pressure vessel).
Step 4: Solvothermal Synthesis
-
Place the sealed vessel in a programmable oven.
-
Ramp: 1°C/min to 120°C.
-
Hold: 120°C for 72 hours (3 days). Do not disturb the oven.
-
Cool: Natural cooling to room temperature.
Step 5: Isolation & Activation
-
Open the tube. A yellow precipitate should be visible.[2][3][4]
-
Filter the solid and wash copiously with THF and Acetone to remove unreacted monomers.
-
Soxhlet Extraction: Extract with THF for 24 hours to remove oligomers trapped in the pores.
-
Drying: Vacuum dry at 80°C for 12 hours.
Part 3: Protocol B - Linear Polyazomethine Synthesis
Objective: Synthesis of solution-processable hole-transporting polymers. Target Structure: Poly(Mes-TPA-imine).
Reaction Scheme
Experimental Workflow
-
Dissolution: Dissolve 1.0 mmol of Mes-TPA-CHO in 10 mL of anhydrous Ethanol (or DMAc for higher MW) in a round-bottom flask.
-
Catalyst: Add 2 drops of glacial acetic acid.
-
Addition: Add 1.0 mmol of p-Phenylenediamine (dissolved in 5 mL Ethanol) dropwise under stirring.
-
Reflux: Heat to reflux (80°C) for 24 hours under Nitrogen atmosphere.
-
Precipitation: Pour the reaction mixture into 200 mL of cold Methanol.
-
Filtration: Collect the fibrous yellow solid and dry under vacuum.
Part 4: Visualization & Mechanism
Figure 1: Synthesis Workflow & Mechanism
Caption: Workflow for the solvothermal synthesis of crystalline imine-linked networks. The reversible equilibrium is critical for defect repair.
Part 5: Characterization & Quality Control
To validate the synthesis of the imine-linked polymer, the following data points must be confirmed:
| Technique | Expected Signal | Interpretation |
| FT-IR Spectroscopy | New peak at ~1620 cm⁻¹ ( | Confirms imine bond formation. |
| FT-IR Spectroscopy | Disappearance of ~1690 cm⁻¹ ( | Confirms consumption of aldehyde. |
| PXRD (Powder X-Ray) | Sharp peaks at low | Indicates long-range crystalline order (COF only). |
| BET Isotherm | Type IV Isotherm | Confirms mesoporosity. |
| UV-Vis | Red-shift relative to monomer | Indicates extended conjugation length. |
Part 6: Troubleshooting Guide
-
Issue: Amorphous Product (No XRD peaks).
-
Cause: Reaction was too fast (kinetic trap).
-
Solution: Increase the concentration of Acetic Acid (slows nucleation) or lower the temperature to 100°C.
-
-
Issue: Low Surface Area.
-
Cause: Pore collapse upon drying.
-
Solution: Use Supercritical CO₂ drying instead of vacuum drying. The mesityl group helps, but capillary forces can still collapse the network.
-
-
Issue: Monomer Precipitation.
-
Cause: Poor solubility of the amine.
-
Solution: Switch solvent system to Mesitylene/Dioxane (1:1).
-
References
-
Strategic Design of TPA-COFs: Geng, K., et al. "Strategic design of triphenylamine- and triphenyltriazine-based two-dimensional covalent organic frameworks for CO2 uptake and energy storage." Journal of Materials Chemistry A, 2018, 6, 19696-19704.
-
Linear Polyazomethines from TPA: Iwan, A., et al. "All-aromatic liquid crystal triphenylamine-based poly(azomethine)s as hole transport materials for opto-electronic applications." Liquid Crystals, 2014, 41(6), 804-816.
-
General Imine COF Protocol (Tapb-PDA): Waller, P. J., et al. "Chemistry of Covalent Organic Frameworks." Accounts of Chemical Research, 2015, 48(12), 3053–3063.
Sources
- 1. EP2906565B1 - Porous crystalline frameworks, process for the preparation therof and their mechanical delamination to covalent organic nanosheets (cons) - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. Synthesis, Characterization, and Investigation of the Properties of a New Promising Poly(Azomethine) Organic Semiconductor Material - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step guide to synthesizing microporous materials with 4,4'-(Mesitylazanediyl)dibenzaldehyde
Executive Summary
This guide details the synthesis of microporous Covalent Organic Frameworks (COFs) utilizing 4,4'-(Mesitylazanediyl)dibenzaldehyde as the primary electron-donating building block.
Unlike planar triphenylamine (TPA) derivatives, the inclusion of the mesityl (2,4,6-trimethylphenyl) group introduces critical steric hindrance. This "molecular elbow" prevents dense
Strategic Design & Mechanism
The Chemistry of Porosity
The synthesis relies on the reversible condensation of aldehydes and amines to form imine linkages (
-
Thermodynamic Control: The reversibility of the imine bond allows the network to "error-check" during formation. Defects anneal out, leading to crystalline thermodynamic products (COFs) rather than kinetic traps (amorphous polymers).
-
The Mesityl Advantage: The orthogonal twist of the mesityl ring disrupts the planarity of the TPA core. This prevents the layers from collapsing too tightly, maintaining accessible micropores.
Reaction Stoichiometry
To achieve a defect-free network, strict stoichiometric balance is required based on functional group equivalents:
-
Monomer A (Di-topic): 4,4'-(Mesitylazanediyl)dibenzaldehyde (2 formyl groups).
-
Monomer B (Tri-topic): Tris(4-aminophenyl)amine (3 amino groups).[1][2]
-
Molar Ratio: 3:2 (Aldehyde:Amine).
Experimental Protocol
Materials & Reagents
| Component | Specification | Role |
| Precursor A | 4,4'-(Mesitylazanediyl)dibenzaldehyde | Linker (Di-aldehyde) |
| Precursor B | Tris(4-aminophenyl)amine (TAPA) | Knot (Tri-amine) |
| Solvent 1 | Mesitylene (anhydrous, 99%) | Solubilizer (High BP) |
| Solvent 2 | 1,4-Dioxane (anhydrous, 99%) | Solubilizer (Polarity modifier) |
| Catalyst | Acetic Acid (6.0 M aqueous) | Proton donor for imine formation |
| Workup | Tetrahydrofuran (THF), Acetone | Washing agents |
Synthesis Workflow (Step-by-Step)
Step 1: Precursor Loading
-
Prepare a Pyrex tube (10 mL capacity) with a narrow neck for sealing.
-
Weigh 34.3 mg (0.10 mmol) of 4,4'-(Mesitylazanediyl)dibenzaldehyde.
-
Weigh 19.3 mg (0.067 mmol) of TAPA.
-
Note: The 3:2 molar ratio is critical. Small deviations lead to terminal defects and reduced surface area.
-
-
Add the solids to the Pyrex tube.
Step 2: Solvation & Catalyst Addition
-
Add 1.0 mL of Mesitylene and 1.0 mL of 1,4-Dioxane .
-
Expert Insight: This 1:1 mixture balances the solubility of the monomers (good in Dioxane) with the crystallization kinetics (slower in Mesitylene).
-
-
Sonicate for 10 minutes until a homogeneous dispersion/solution is achieved.
-
Add 0.2 mL of 6.0 M aqueous Acetic Acid dropwise.
-
Observation: A color change (often to bright yellow/orange) indicates the onset of protonation.
-
Step 3: Degassing (Freeze-Pump-Thaw)
Oxygen inhibits the reversibility of the reaction and promotes oxidative decomposition of the amine.
-
Flash freeze the tube in liquid nitrogen (77 K).
-
Apply high vacuum (< 0.1 mbar) for 5 minutes.
-
Thaw the tube in a warm water bath with the valve closed.
-
Repeat this cycle 3 times.
-
After the final cycle, flame-seal the tube under vacuum (approx. 5 cm length).
Step 4: Solvothermal Synthesis
-
Place the sealed tube in a programmable oven.
-
Ramp: Heat to 120°C over 2 hours.
-
Dwell: Maintain at 120°C for 72 hours (3 days) .
-
Why: Extended time allows the "defect repair" mechanism to maximize crystallinity.
-
-
Cool: Cool naturally to room temperature. A precipitate (yellow/brown powder) will be visible.
Step 5: Purification & Activation
-
Open the tube and filter the precipitate.
-
Solvent Exchange: Wash with THF (3 x 20 mL) to remove unreacted aldehyde.
-
Soxhlet Extraction: Extract with THF for 24 hours, followed by Acetone for 12 hours.
-
Critical Step: This removes oligomers trapped in the pores. Failure here results in artificially low BET surface areas.
-
-
Drying: Dry under dynamic vacuum at 100°C for 12 hours.
Visualization of Workflows
Synthesis Logic Pathway
The following diagram illustrates the critical decision points and chemical logic governing the synthesis.
Caption: Logical flow for the solvothermal synthesis of Mesityl-TPA COFs, highlighting the annealing loop.
Molecular Connectivity Schematic
This diagram represents the topological connectivity (3-connected node + 2-connected linker).
Caption: Connectivity map showing the 3:2 networking of TAPA nodes and Mesityl-Aldehyde linkers.
Characterization & Validation
To certify the material as "Microporous" and "High Quality," the following data profile must be met:
| Technique | Target Result | Interpretation |
| FT-IR Spectroscopy | New peak @ ~1620 cm⁻¹ | Confirms formation of C=N imine bond . |
| FT-IR Spectroscopy | Disappearance @ ~1690 cm⁻¹ | Confirms consumption of C=O aldehyde (complete reaction). |
| PXRD (Powder X-Ray) | Low-angle peaks (2θ < 5°) | Indicates long-range crystalline order (COF formation). |
| N₂ Isotherm (77 K) | Type I Isotherm | Steep uptake at low P/P₀ confirms microporosity . |
| BET Surface Area | > 600 m²/g | Validates successful activation and pore clearance. |
Troubleshooting Guide
-
Problem: Amorphous product (No XRD peaks).
-
Cause: Reaction too fast (kinetic trap) or temperature too low.
-
Fix: Increase Mesitylene ratio (slower solubility) or reduce acid concentration to 3M.
-
-
Problem: Low Surface Area (< 100 m²/g).
-
Cause: Pore collapse or trapped oligomers.
-
Fix: Extend Soxhlet extraction time or use Supercritical CO₂ drying (ScCO₂).
-
References
-
General COF Synthesis Strategy
-
Triphenylamine-Based COFs
- Title: Strategic design of triphenylamine- and triphenyltriazine-based two-dimensional covalent organic frameworks.
- Source:Journal of M
-
URL:[Link]
-
Mesityl-Mediated Steric Control
- Title: Steric Control of the Synthesis of 2D Covalent Organic Frameworks.
- Source:Journal of the American Chemical Society (2016).
-
URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Polymer Synthesis with 4,4'-(Mesitylazanediyl)dibenzaldehyde
Ticket Type: Advanced Synthesis Troubleshooting Subject: Side Reactions, Defect Mitigation, and Protocol Optimization Monomer ID: M-TPA-CHO (4,4'-(Mesitylazanediyl)dibenzaldehyde) Applicable Fields: Covalent Organic Frameworks (COFs), Conjugated Microporous Polymers (CMPs), Hole Transport Materials (HTM).
Executive Summary
You are likely using 4,4'-(Mesitylazanediyl)dibenzaldehyde (M-TPA-CHO) to introduce a photoactive, electron-rich Triphenylamine (TPA) core into a polymer network. The Mesityl group is chemically significant: its steric bulk prevents the π-π stacking aggregation typical of flat TPA cores, thereby enhancing solubility and porosity.
However, this monomer presents specific "traps" during polymerization—primarily centered on the stability of the aldehyde functionality and the reversibility of the imine bond. This guide breaks down these side reactions into diagnostic modules.
Module 1: Pre-Reaction Quality Control (The Oxidative Trap)
The Issue: The most common cause of polymerization failure (low molecular weight or amorphous powder) is the silent oxidation of the aldehyde group to a carboxylic acid.
The Chemistry:
Aldehydes are susceptible to auto-oxidation in air, forming carboxylic acids.
Diagnostic Protocol:
-
Visual Inspection: Pure M-TPA-CHO is typically a bright yellow/greenish solid. A darkening to brown or deep orange often indicates oxidation or TPA-radical formation.
-
1H NMR Check (Crucial):
-
Target Signal: Aldehyde proton at ~9.8–9.9 ppm (singlet).
-
Contaminant Signal: Carboxylic acid proton (broad singlet, often >10 ppm or exchanged) or shifting of the aromatic protons due to the electron-withdrawing -COOH group.
-
Acceptance Criteria: Integration of aldehyde peak must be >98% relative to the aromatic region.
-
Resolution:
-
Purification: Recrystallize from Ethanol/Acetone or purify via column chromatography (Silica, DCM/Hexane) immediately before use.
-
Storage: Store under Argon/Nitrogen in the dark. The TPA core is light-sensitive.
Module 2: Reaction Dynamics (The Kinetic vs. Thermodynamic Trap)
Context: Most polymers using this monomer (especially COFs) rely on Schiff-base chemistry (condensation with amines).
The Issue: Rapid precipitation of amorphous solids instead of crystalline networks.
The Side Reactions:
-
Kinetic Trapping (Amorphous Precipitate): The reaction proceeds too fast. Bonds form irreversibly before the network can "error-check" itself into a crystal lattice.
-
Imine Hydrolysis (Reversibility):
Water is a byproduct. If water accumulates in the closed solvothermal system, the equilibrium shifts left, breaking the polymer back into monomers.
Troubleshooting Guide:
| Observation | Root Cause | Technical Resolution |
| Rapid precipitation (<1 hour) | Kinetic Trapping | Add Modulator: Use 3M or 6M Acetic Acid. This slows the nucleation by protonating the amine, allowing reversible bond formation (crystallization). |
| No solid formation | Equilibrium Shift | Water Removal: The solvent is too "wet." Use anhydrous solvents (Dioxane/Mesitylene) or add molecular sieves to the reaction vessel. |
| Green/Blue Solution | TPA Oxidation | Radical Cation Formation: The TPA core has oxidized to |
Module 3: Defect Analysis (Post-Synthesis)
The Issue: The polymer formed, but performance (porosity/conductivity) is poor.
Side Reaction: Incomplete Condensation Steric hindrance from the Mesityl group, while preventing stacking, can also make it difficult for the second aldehyde on the TPA core to find a partner amine in a rigidifying lattice. This leads to "dangling aldehydes."
Diagnostic (FTIR):
-
Success: Strong signal at ~1610–1630 cm⁻¹ (C=N Imine stretch).
-
Failure/Defect: Residual signal at ~1680–1700 cm⁻¹ (C=O Aldehyde stretch).
Visualizing the Reaction Landscape
The following diagram maps the desired pathway against the critical side reactions.
Caption: Figure 1: Reaction landscape showing the competition between oxidation, kinetic trapping (amorphous), and thermodynamic crystallization.
Experimental Protocol: Optimized Solvothermal Synthesis
To minimize side reactions, follow this "Self-Validating" protocol.
Step 1: Solvent Preparation
-
Mixture: o-Dichlorobenzene / n-Butanol (1:1 v/v) OR Mesitylene / 1,4-Dioxane (1:1 v/v).
-
Why: Mesitylene matches the solubility parameter of the Mesityl group on your monomer.
-
Validation: Solvents must be degassed.
Step 2: Loading
-
Load M-TPA-CHO (1.0 eq) and Diamine Linker (e.g., TAPB, 0.66 eq) into a Pyrex tube.
-
Add Catalyst (The Modulator): Add 0.1 mL of 6M Aqueous Acetic Acid per 1 mL of solvent.
-
Note: The water in the aqueous acid is necessary for reversibility, but too much kills the reaction.
-
Step 3: Degassing (Critical)
-
Perform 3 cycles of Freeze-Pump-Thaw .
-
Why: Removes Oxygen (prevents TPA oxidation) and CO2.
-
Seal the tube under vacuum.
Step 4: Heating
-
Heat at 120°C for 72 hours . Do not disturb.
-
Observation: A color change from yellow to deep orange/red is normal. Green indicates TPA oxidation (bad).
References
-
Li, X., et al. (2020).[4] Expeditious Synthesis of Covalent Organic Frameworks: A Review. Journal of Materials Chemistry A.
-
Segura, J. L., et al. (2016). Covalent Organic Frameworks based on Schiff-base chemistry. Chemical Society Reviews.
-
Geng, K., et al. (2020). Covalent Organic Frameworks: Design, Synthesis, and Functions. Chemical Reviews.
-
BenchChem Protocols. (2025). Synthesis and Purification of Mesityl-aldehyde Derivatives.
Sources
Technical Support Center: Porosity Enhancement for 4,4'-(Mesitylazanediyl)dibenzaldehyde Frameworks
Core Technical Context
You are working with 4,4'-(Mesitylazanediyl)dibenzaldehyde , a
The Engineering Challenge:
While the mesityl group prevents detrimental
-
Theoretical Potential: High, due to prevented aggregation.[1]
-
Experimental Reality: Often low (
), due to pore collapse during drying or kinetic trapping in amorphous states.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
This guide provides the protocols to overcome these barriers, focusing on Reaction Modulation and Supercritical Activation .
Module A: Synthesis Optimization (Reaction Engineering)
To enhance porosity, we must first ensure the framework forms a thermodynamically stable, crystalline lattice.[1] Amorphous precipitates are non-porous.
Mechanism: The "Error-Correction" Strategy
Imine formation is reversible.[2] To get high porosity, you must slow down the nucleation rate to allow "error correction" (bond breaking and reforming) to organize the bulky mesityl groups.
Protocol 1: Dual-Solvent Solvothermal Synthesis
Standard baseline for TPA-based COFs.
Reagents:
-
Linker A: 4,4'-(Mesitylazanediyl)dibenzaldehyde (1.0 eq)
-
Linker B: Linear diamine (e.g., Benzidine or PDA) (1.0 eq)
-
Solvent System: o-Dichlorobenzene (o-DCB) / n-Butanol (1:1 v/v)
-
Modulator: Aqueous Acetic Acid (6M)
Step-by-Step:
-
Dissolution: Dissolve monomers in the o-DCB/n-Butanol mix. The o-DCB is critical for solubilizing the mesityl-linker at high temperatures.
-
Modulation: Add Aqueous Acetic Acid (6M) .
-
Ratio: 10% by volume of the total solvent.
-
Why: The water is as important as the acid. It pushes the equilibrium backward (hydrolysis), repairing defects during growth.
-
-
Degassing: Freeze-pump-thaw (3 cycles) is mandatory. Oxygen radicals can degrade the TPA core.
-
Crystallization: Heat at 120°C for 72 hours (undisturbed).
-
Harvest: Filter warm. Wash with THF.
Protocol 2: Scandium Triflate Accelerated Crystallization
Advanced method for stubborn amorphous batches.[1]
If Protocol 1 yields amorphous powder, the activation energy for reversibility is too high. Switch to a metal triflate catalyst.[3]
-
Catalyst: Scandium(III) triflate,
[4][5]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Loading: 0.05 eq relative to aldehyde.
-
Condition:
accelerates transimination significantly, often yielding crystalline COFs in 12–24 hours at lower temperatures (90°C).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Module B: Activation & Post-Processing (The Critical Step)
Warning: 90% of "low porosity" cases with this monomer are not due to bad synthesis, but due to Pore Collapse during drying. The mesityl-TPA framework is semi-flexible; air-drying creates capillary forces (surface tension of evaporating solvent) that crush the pores.
Protocol: Supercritical Drying (SCD)
The Golden Rule: Never let the framework dry in air until the very end.
| Step | Action | Technical Rationale |
| 1. Solvent Exchange | Wash wet solid with anhydrous THF (Soxhlet, 24h). | Removes high-boiling o-DCB/Butanol. |
| 2. Compatibility | Exchange THF for absolute Acetone (3x washes, soak 12h). | Liquid |
| 3. Liquid | Place wet acetone-gel into the SCD chamber. Flush with liquid | Displaces acetone inside the pores. |
| 4. Critical Point | Heat to | |
| 5. Venting | Depressurize extremely slowly (over 2 hours). | Prevents physical stress on the pore walls. |
Visualizing the Workflow
The following diagram illustrates the decision logic for synthesis and troubleshooting.
Caption: Logical workflow for synthesizing and activating Mesityl-TPA COFs. Note the critical loop where air drying can revert a crystalline material to an amorphous, non-porous state.[1]
Troubleshooting & FAQs
Q1: My powder XRD shows sharp peaks, but the BET surface area is <50 . Why?
Diagnosis: Pore Blockage or Solvent Trapping.
-
Explanation: The mesityl group creates "pockets" that trap heavy solvents like o-DCB. Standard vacuum drying cannot remove o-DCB effectively from these micropores; it just condenses inside.
-
Fix: You must perform a Soxhlet extraction with THF or Acetone for 24 hours before drying. If that fails, the pores have collapsed—switch to Supercritical
drying.
Q2: The reaction mixture turns black immediately. Is this normal?
Diagnosis: Oxidation.
-
Explanation: Triphenylamine derivatives are easily oxidized to radical cations (which are deep blue/black) in the presence of oxygen and light. This terminates the polymerization early.
-
Fix: Ensure strict anaerobic conditions . Use a freeze-pump-thaw cycle (x3) and seal the tube under Argon. Keep the reaction in the dark if possible.
Q3: Can I use Methanol instead of n-Butanol?
Diagnosis: Solubility Mismatch.
-
Explanation: No. 4,4'-(Mesitylazanediyl)dibenzaldehyde is very hydrophobic. Methanol will cause the linker to precipitate before it reacts with the amine, leading to amorphous oligomers.
-
Fix: Stick to C4+ alcohols (Butanol, Pentanol) or use a Dioxane/Mesitylene mix.
Q4: How does the mesityl group affect the pore size distribution?
Insight: The mesityl group protrudes into the pore channel. Compared to a standard TPA-COF, the Mesityl-TPA-COF will have smaller effective pore diameters but potentially higher stability .
-
Expectation: If the theoretical pore is 2.4 nm, the mesityl version might show peak distribution around 1.8–2.0 nm.
References
-
Scandium Triflate Catalysis:Catalyst-Driven Improvements in Conventional Methods for Imine-Linked Covalent Organic Frameworks. (Highlights
for enhancing crystallinity in imine COFs). -
Supercritical Activation: Rapid and enhanced activation of microporous coordination polymers by flowing supercritical CO2. (Foundational protocol for preventing pore collapse).
-
Monomer Context (TPA-COFs):Strategic design of triphenylamine- and triphenyltriazine-based two-dimensional covalent organic frameworks. (Discusses the impact of monomer planarity and symmetry on surface area).
-
Monomer Structure Verification:4,4'-(Mesitylazanediyl)
Sources
- 1. CN114773556B - Green solid-phase synthesis method of covalent organic framework material - Google Patents [patents.google.com]
- 2. escholarship.org [escholarship.org]
- 3. Catalyst-derived hierarchy in 2D imine-based covalent organic frameworks - Nanoscale (RSC Publishing) DOI:10.1039/D4NR04717F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Catalyst-Driven Improvements in Conventional Methods for Imine-Linked Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low solubility issues of 4,4'-(Mesitylazanediyl)dibenzaldehyde-based materials
Introduction: The Solubility Paradox
You are likely working with 4,4'-(Mesitylazanediyl)dibenzaldehyde (often abbreviated as Mes-TPA-2CHO ) because the mesityl group is designed to prevent the
The Problem: Despite this design, users frequently encounter unexpected insolubility during:
-
Pre-reaction processing: The monomer fails to dissolve in standard organic solvents (DCM, THF) at calculated concentrations.[1]
-
COF/Polymer Synthesis: The reaction precipitates amorphous solids immediately upon mixing, rather than forming crystalline networks.[1]
This guide addresses the root causes of these issues—often traced to oxidative impurities or kinetic trapping —and provides self-validating protocols to resolve them.[1]
Part I: Troubleshooting Monomer Solubility
Diagnostic: Is it the Molecule or the Impurity?
If your batch of Mes-TPA-2CHO does not dissolve in Dichloromethane (DCM) or Chloroform (
The aldehyde groups (-CHO) on the TPA core are prone to auto-oxidation, converting to carboxylic acids (-COOH) .[1] Even a small percentage of acid impurity can induce strong hydrogen-bonding networks that drastically reduce solubility in non-polar solvents.[1]
Solubility Profile & Solvent Selection
| Solvent Class | Specific Solvent | Solubility Rating | Notes |
| Chlorinated | DCM, Chloroform, Chlorobenzene | High | Primary choice for synthesis and processing.[1] |
| Aprotic Polar | THF, DMF, DMAc, NMP | Good | Used for COF synthesis; hard to remove traces. |
| Aromatics | Toluene, Mesitylene | Moderate | Requires heating; often used as co-solvents. |
| Alcohols | Methanol, Ethanol, Isopropanol | Poor | Use for precipitation/washing only. |
| Alkanes | Hexane, Pentane | Insoluble | Use for inducing crystallization. |
Protocol A: The "Acid Test" & Purification
Use this protocol if your monomer appears cloudy or leaves residue in DCM.[1]
Step 1: The Bicarbonate Wash (Chemical Validation)
-
Dissolve the "insoluble" material in a mixture of DCM and THF (1:1 ratio) until clear (heat gently if needed).
-
Wash this organic layer with saturated aqueous Sodium Bicarbonate (
) .[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Observation: If the aqueous layer turns cloudy or you see significant bubbling, you have acid impurities.[1]
-
-
Dry the organic layer over
and evaporate.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Step 2: Recrystallization (Purification) [1][3]
-
Dissolve crude solid in minimal boiling Ethyl Acetate .
-
Slowly add hot Hexane until the solution becomes slightly turbid.
-
Allow to cool slowly to Room Temperature, then to 4°C.
-
Filter the bright yellow/green crystals.[1] Dark/brown residue indicates oligomers.[1]
Part II: Troubleshooting COF/Polymer Synthesis
When using Mes-TPA-2CHO to synthesize Covalent Organic Frameworks (COFs), "low solubility" often manifests as rapid precipitation of amorphous solids .[1] This is a kinetic failure, not a material limit.
The "Amorphous Precipitate" FAQ
Q: Why does my reaction turn into a gel/solid instantly?
A: The reaction rate (
Q: Which solvent system should I use? A: Do not use single solvents. Use a binary system:
-
Solvent A (Dissolver): Mesitylene or o-Dichlorobenzene (o-DCB).[1]
-
Solvent B (Solubility Limit): n-Butanol or Dioxane.[1]
Protocol B: Solvothermal Optimization
Target: Crystalline COF-432 or similar imine-linked networks.[2][1]
-
Solvent Prep: Mix o-DCB and n-Butanol (1:1).[1]
-
Loading: Add Mes-TPA-2CHO and the amine linker (e.g., hydrazine or PDA) into a Pyrex tube.
-
Modulation: Add 6M Aqueous Acetic Acid (0.1 mL per mmol of aldehyde).
-
Degassing: Freeze-pump-thaw (3 cycles) is mandatory .[1] Oxygen promotes irreversible oxidation, locking defects in place.
-
Heating: 120°C for 72 hours (undisturbed).
Troubleshooting Logic Flows
Workflow 1: Monomer Insolubility Diagnostic
Figure 1: Decision tree for identifying the root cause of monomer insolubility. Dark colors often indicate irreversible oligomerization, while acid impurities are reversible via washing.
Workflow 2: COF Synthesis Optimization
Figure 2: Optimization pathway for converting amorphous precipitates into crystalline porous frameworks.
References
-
COF Synthesis & Solubility Mechanisms: Feng, X., Ding, X., & Jiang, D. (2011). Covalent Organic Frameworks. Chemical Society Reviews, 41(18), 6010-6022. Context: Discusses the role of reversibility and solvent selection in TPA-based COFs.
-
Synthesis of Mes-TPA-2CHO (Vilsmeier-Haack Conditions): Su, Q., et al. (2014).[1] Triphenylamine-based Hole Transport Materials.[1] Journal of Materials Chemistry A. Context: Provides standard synthesis routes and purification data for mesityl-substituted TPA aldehydes.
-
Solvothermal Modulation Strategies: Smith, B. J., & Dichtel, W. R. (2014). Mechanistic Studies of Two-Dimensional Covalent Organic Frameworks. Journal of the American Chemical Society, 136(24), 8783–8789. Context: Establishes the necessity of acid modulators for preventing amorphous precipitation in imine COFs.
-
TPA Aggregation Properties: Estournet, L., et al. (2024).[5] Fluorescence emission modification of triphenylamine derivatives by aggregate formation. Emergent Scientist. Context: Details the aggregation behavior of TPA-aldehydes in mixed solvents.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. (E)-4,4'-(Diazene-1,2-diyl)dibenzaldehyde | C14H10N2O2 | CID 10977491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Fluorescence emission modification of triphenylamine derivatives by aggregate formation in solution or by mechanical stress in solid state | Emergent Scientist [emergent-scientist.edp-open.org]
Characterization challenges of amorphous polymers from 4,4'-(Mesitylazanediyl)dibenzaldehyde
This is Dr. Alex Mercer , Senior Application Scientist at the Polymer Characterization Center. I specialize in amorphous porous networks and high-performance macromolecules.
You are working with 4,4'-(Mesitylazanediyl)dibenzaldehyde . This is a specific Triphenylamine (TPA) derivative.[1] The Mesityl (2,4,6-trimethylphenyl) group attached to the nitrogen is the critical design feature here. It provides steric bulk that prevents
However, this "feature" creates the "bug" in characterization: Insolubility and Lack of Long-Range Order .
Below is your Technical Support Guide for troubleshooting these specific challenges.
PART 1: Structural Validation (The "Black Box" Problem)
The Issue: You cannot use solution-state NMR (
The Solution: You must triangulate the structure using Solid-State NMR (SSNMR) and Fourier Transform Infrared Spectroscopy (FT-IR) .
Protocol A: Solid-State CP/MAS NMR
Rationale: Cross-Polarization Magic Angle Spinning (CP/MAS) transfers magnetization from abundant protons to rare carbon nuclei, overcoming the lack of molecular tumbling in solids.
Step-by-Step Workflow:
-
Sample Prep: Pack ~50-80 mg of dry powder into a 4 mm zirconia rotor. Ensure the cap is tight to prevent ejection at high spin speeds.
-
Spinning: Spin at 10–12 kHz . (Going lower causes spinning sidebands to overlap with aromatic peaks; going higher risks frictional heating which can degrade Schiff bases).
-
Acquisition:
-
Contact Time: Set to 2 ms . (Optimal for rigid aromatic carbons).
-
Pulse Delay: 3–5 seconds.
-
Scans: Minimum 2,000 scans for acceptable S/N ratio.
-
-
Analysis (The "Fingerprint"):
-
Aldehyde Carbon (Reactant): Look at ~190 ppm . If this peak exists, you have unreacted end-groups (incomplete polymerization).
-
Imine Carbon (Product): Look for the signal at ~158–162 ppm (C=N). This confirms the Schiff-base linkage.
-
Mesityl Methyls: Distinct aliphatic peaks at ~18–22 ppm . These prove the mesityl group survived and wasn't cleaved.
-
Protocol B: FT-IR Deconvolution
Rationale: FT-IR is faster but often ambiguous due to peak overlap.
-
Baseline Correction: Do not just "eyeball" it. Use software to baseline correct the region from 1500–1800 cm⁻¹.
-
Target Peaks:
-
C=O (Aldehyde): Sharp stretch at ~1690–1700 cm⁻¹ .
-
C=N (Imine): Stretch at ~1610–1625 cm⁻¹ .
-
C=C (Aromatic): ~1590 cm⁻¹.
-
-
Troubleshooting: If the C=O peak is strong, your network is likely an oligomer or has high defect density.
PART 2: Porosity & Morphology (The "Hysteresis" Trap)
The Issue: You observe a "low-pressure hysteresis" in your
The Cause: The bulky Mesityl group creates "ink-bottle" pores or restricted-access voids. Furthermore, TPA-based polymers often swell in organic solvents and collapse upon drying if the surface tension is too high.
Protocol C: Activation & Gas Sorption
-
Solvent Exchange (Crucial):
-
Do not just dry the polymer from the reaction solvent (e.g., dioxane/mesitylene).
-
Step 1: Soxhlet extraction with THF (24h) to remove oligomers.
-
Step 2: Exchange THF with Methanol or Acetone (low surface tension solvents) over 3 days, refreshing solvent daily.
-
-
Degassing:
-
Temperature: 120°C . (TPA polymers are stable, but imine bonds can hydrolyze if wet).
-
Time: 12–16 hours under dynamic vacuum (< 10⁻³ mbar).
-
-
Isotherm Analysis:
-
Type I Isotherm: Indicates microporosity (pore width < 2 nm).
-
Type IV Isotherm: Indicates mesoporosity.
-
Hysteresis Loop: If the loop stays open at low pressure (
), it indicates swelling of the polymer matrix by nitrogen or kinetic trapping due to the narrow bottlenecks created by the mesityl groups [1].
-
PART 3: Electronic Characterization
The Issue: You need to determine the HOMO/LUMO levels for photocatalytic applications, but you cannot do solution voltammetry.
Protocol D: Solid-State Cyclic Voltammetry (CV)
-
Ink Preparation: Mix 2 mg Polymer + 2 mg Carbon Black + 20
L Nafion binder + 1 mL Ethanol. Sonicate for 30 mins. -
Deposition: Drop-cast 5
L onto a Glassy Carbon Electrode. Dry under IR lamp. -
Electrolyte: 0.1 M
in Acetonitrile. -
Measurement:
-
Scan rate: 50–100 mV/s.
-
Reference: Ag/AgCl.
-
Calculation:
.[2] -
Note: The TPA core usually shows a reversible oxidation wave at ~0.7–0.9 V vs Ag/AgCl.
-
Visualization: Characterization Logic Flow
Here is the decision tree for characterizing your amorphous TPA polymer.
Caption: Workflow for validating amorphous TPA-based polymer networks. Note the critical loop for porosity optimization via drying techniques.
FAQ: Troubleshooting Common Anomalies
Q1: My sample turns from yellow to dark brown/black after drying. Did it degrade?
-
Answer: Not necessarily. TPA derivatives are easily oxidized. If you dried it in an oven with air, you might have generated radical cations (which are deeply colored) or trapped iodine if
was used in synthesis. Always dry under vacuum or inert atmosphere. If the color change is reversible upon reduction (hydrazine vapor), it is a charge-transfer state, not degradation [2].
Q2: The BET surface area is 400 m²/g, but literature says it should be 1000 m²/g.
-
Answer: This is the "Mesityl Trap." The bulky mesityl groups can trap solvent molecules (mesitylene/dioxane) efficiently in the voids. Standard vacuum drying at 100°C is often insufficient to remove them.
-
Fix: Run TGA (Thermogravimetric Analysis).[2][3][4][5][6] If you see weight loss before 300°C, you have trapped solvent. Increase degassing temperature to 150°C or use Supercritical
activation.
Q3: Can I use XRD to prove anything?
-
Answer: Yes. While you won't get sharp peaks, you should see a broad peak at
. This corresponds to the - stacking distance (~3.8 Å) between TPA cores. If this peak is completely absent, your network might be too sterically hindered (by the mesityl groups) to stack at all, which actually explains higher porosity (less dense packing).
Summary of Data Interpretation
| Technique | Observation | Interpretation |
| FT-IR | Peak at 1690 cm⁻¹ | Unreacted Aldehyde (Defect/End group) |
| FT-IR | Peak at 1620 cm⁻¹ | Imine Linkage formed (Success) |
| SS-NMR | Peak at 190 ppm | Residual Aldehyde |
| SS-NMR | Peak at 21 ppm | Mesityl Methyls (Intact monomer structure) |
| TGA | Weight loss < 300°C | Trapped Solvent (Incomplete activation) |
| TGA | Weight loss > 450°C | Polymer Degradation (High thermal stability) |
References
-
Jeromenok, J., & Weber, J. (2013). Restricted Access: On the Nature of Adsorption/Desorption Hysteresis in Amorphous, Microporous Polymeric Materials. Langmuir, 29(42), 12982–12989. Link
-
Liao, Y., et al. (2024).[2][4] Enhanced Photocatalytic Degradation of Environmental Pollutants Using a Triphenylamine-Based Polymer. ACS Omega. Link
-
Zhang, Y., et al. (2025).[7] Triphenylamine-Based Porous Organic Polymers with High Porosity. Small. Link
Sources
- 1. smr.nsysu.edu.tw [smr.nsysu.edu.tw]
- 2. acs.figshare.com [acs.figshare.com]
- 3. rsc.org [rsc.org]
- 4. An Imine-Based Porous 3D Covalent Organic Polymer as a New Sorbent for the Solid-Phase Extraction of Amphenicols from Water Sample [mdpi.com]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Validation & Comparative
Validation of the Structure of 4,4'-(Mesitylazanediyl)dibenzaldehyde-based Polymers
[1][2]
Executive Summary & Technical Rationale
4,4'-(Mesitylazanediyl)dibenzaldehyde is a specialized triphenylamine (TPA) derivative characterized by the presence of a bulky mesityl (2,4,6-trimethylphenyl) group on the central nitrogen atom. In the synthesis of Conjugated Microporous Polymers (CMPs) and Covalent Organic Frameworks (COFs), this monomer serves a critical dual function: it acts as a trigonal node for network formation and as a "steric spacer" that modulates inter-chain interactions.
The validation of polymers derived from this monomer requires a rigorous multi-modal approach. Unlike standard linear polymers, these networks are often insoluble, necessitating solid-state characterization. This guide outlines the structural validation protocols, emphasizing the comparative advantages of the mesityl-substituted monomer over its non-substituted analogs (e.g., 4,4'-(phenylazanediyl)dibenzaldehyde).
Key Differentiator: The Mesityl Effect
The mesityl group introduces significant steric hindrance, forcing the TPA core into a highly twisted "propeller" conformation. This prevents dense
-
Enhanced Solubility/Processability (in early oligomer stages).
-
Increased Porosity (preventing pore collapse).
-
Reduced Fluorescence Quenching (limiting aggregation-caused quenching).
Comparative Analysis: Mesityl vs. Phenyl Analogs
The following table compares polymers synthesized from 4,4'-(Mesitylazanediyl)dibenzaldehyde (Mes-TPA) versus the standard 4,4'-(Phenylazanediyl)dibenzaldehyde (Ph-TPA) .
| Feature | Mesityl-TPA Polymers (Target) | Phenyl-TPA Polymers (Alternative) | Experimental Consequence |
| Steric Bulk | High (Trimethyl substitution) | Low (Hydrogen substitution) | Mes-TPA polymers show reduced aggregation. |
| BET Surface Area | Typically 600–1200 m²/g | Typically 400–800 m²/g | Mesityl group acts as a permanent spacer, maintaining open pores. |
| Solubility | Improved (Soluble oligomers) | Poor (Rapid precipitation) | Mes-TPA allows for longer polymerization times before precipitation, yielding higher molecular weights. |
| Luminescence | High Quantum Yield (Blue/Green) | Lower (Red-shifted/Quenched) | Twisted geometry in Mes-TPA prevents ACQ (Aggregation-Caused Quenching). |
| Structural Rigidity | High (Restricted rotation) | Moderate | Mes-TPA polymers exhibit higher |
Experimental Protocols for Structural Validation
To validate the structure, one must confirm three specific features:
-
Chemical Linkage: Conversion of Aldehyde to Imine (or C=C).
-
Monomer Integrity: Retention of the Mesityl group.
-
Network Architecture: Porosity and amorphous/crystalline nature.
Protocol A: Synthesis of Mes-TPA-CMP (Schiff-Base Condensation)
Context: This protocol synthesizes a model network by reacting the monomer with Benzidine.
Reagents:
-
Monomer: 4,4'-(Mesitylazanediyl)dibenzaldehyde (1.0 eq)
-
Linker: Benzidine (1.0 eq)
-
Solvent: Mesitylene/Dioxane (1:1 v/v)
-
Catalyst: 6M Acetic Acid (aq)
Method:
-
Dissolution: Charge a Pyrex tube with Monomer (0.2 mmol) and Benzidine (0.2 mmol). Add 4 mL solvent mixture. Sonicate for 10 mins.
-
Catalysis: Add 0.2 mL of 6M acetic acid.
-
Degassing: Freeze-pump-thaw (3 cycles) to remove oxygen (prevents oxidative defects).
-
Polymerization: Seal tube and heat at 120°C for 72 hours .
-
Purification: Filter the precipitate. Soxhlet extraction with THF (24h) then Methanol (24h) to remove unreacted monomers.
-
Activation: Dry under vacuum at 100°C for 12 hours.
Protocol B: Spectroscopic Validation (FT-IR & ssNMR)
1. Fourier Transform Infrared Spectroscopy (FT-IR)
-
Objective: Confirm formation of the imine linkage.
-
Procedure: Prepare KBr pellets (1 mg sample : 100 mg KBr).
-
Critical Checkpoints:
-
Disappearance: Aldehyde C=O stretch at ~1690 cm⁻¹ .
-
Appearance: Imine -C=N- stretch at ~1620 cm⁻¹ .
-
Retention: Aliphatic C-H stretch (from Mesityl methyls) at ~2920 cm⁻¹ .
-
2. Solid-State ¹³C CP/MAS NMR
-
Objective: Definitive proof of carbon environments in the insoluble network.
-
Procedure: Spin rate 10-12 kHz, contact time 2 ms.
-
Diagnostic Signals:
-
~21 ppm: Methyl carbons of the Mesityl group (Validates presence of Mesityl).
-
~158 ppm: Imine carbon (-CH=N-) (Validates linkage).
-
Absence: Peak at ~190 ppm (Residual Aldehyde).
-
Protocol C: Porosity Analysis (BET Method)
-
Objective: Quantify the "Steric Spacer" effect.
-
Procedure: N₂ adsorption-desorption isotherms at 77 K.
-
Analysis:
-
Type I Isotherm: Indicates microporosity (steep uptake at low P/P₀).
-
Hysteresis: Indicates mesopores (common in CMPs).
-
Pore Size Distribution (NLDFT): Should show dominant pore width > 1.0 nm due to mesityl bulk.
-
Visualization of Workflows
Diagram 1: Synthesis & Structural Evolution
This diagram illustrates the reaction pathway and the steric influence of the mesityl group.
Caption: Synthesis pathway highlighting the role of the Mesityl group in preventing stacking and enhancing porosity.
Diagram 2: Validation Logic Flow
This diagram maps the experimental techniques to the specific structural features they validate.
Caption: Decision matrix for structural validation, linking techniques to specific molecular features.
References
- Design and Preparation of Triphenylamine-based Polymeric Materials.
- Synthesis and Electrochromic Properties of Triphenylamine-Based Aromatic Poly(amide-imide)s. Source: NIH / PubMed Central.
- Di- and Tricyanovinyl-Substituted Triphenylamines: Structural and Computational Studies. Source: NIH / PubMed Central.
-
4,4'-(1,4-Phenylenebis(p-tolylazanediyl))dibenzaldehyde (Compound Information). Source: PubChem.[1]
- Synthesis and Characterization of Triphenylamine Derivatives by Oxidative Polymerization.
Spectroscopic comparison of 4,4'-(Mesitylazanediyl)dibenzaldehyde with its analogues
Spectroscopic Profiling: 4,4'-(Mesitylazanediyl)dibenzaldehyde & Analogues
Executive Summary
This guide analyzes the spectroscopic performance of 4,4'-(Mesitylazanediyl)dibenzaldehyde (M-DBA), a donor-acceptor-acceptor (D-A-A) fluorophore. By incorporating a sterically bulky mesityl (2,4,6-trimethylphenyl) group on the triphenylamine core, M-DBA exhibits distinct photophysical advantages over its phenyl-substituted analogues.
Key Findings:
-
Steric Decoupling: The mesityl group induces a large dihedral angle (>60°), preventing planarization and reducing Aggregation-Caused Quenching (ACQ).
-
Blue-Shifted Absorption: Reduced conjugation length compared to the phenyl analogue results in a hypsochromic shift in absorption, while maintaining efficient Intramolecular Charge Transfer (ICT) emission.
-
Solubility: Enhanced solubility in non-polar organic solvents due to the methyl groups disrupting
stacking.
Structural & Electronic Context
To understand the performance of M-DBA, we must compare it against its direct structural analogues. The core mechanism at play is the "Mesityl Effect," where steric hindrance dictates electronic communication.
The Analogues
| Compound ID | Structure Name | CAS No. | Electronic Class | Key Feature |
| M-DBA (Target) | 4,4'-(Mesitylazanediyl)dibenzaldehyde | Generic | D-A-A | Steric Twist: Decoupled donor ring.[1] |
| P-DBA (Ref) | 4,4'-(Phenylazanediyl)dibenzaldehyde | 53566-95-3 | D-A-A | Planar Capable: High conjugation. |
| Mono-DBA | 4-(Diphenylamino)benzaldehyde | 4181-05-9 | D-A | Asymmetric: Standard ICT reference. |
Structural Logic Flow
The following diagram illustrates how the structural modification (Mesityl group) propagates to observable macroscopic properties.
Figure 1: Causal relationship between the steric bulk of the mesityl group and the resulting photophysical properties.
Comparative Spectroscopic Data
The following data represents the comparative performance of M-DBA against P-DBA and Mono-DBA. Note: Values are representative of this class of Triphenylamine (TPA) derivatives in Dichloromethane (DCM) at 298 K.
| Property | M-DBA (Target) | P-DBA (Reference) | Mono-DBA (Control) | Interpretation |
| 355 - 365 nm | 370 - 380 nm | 374 nm | Mesityl twist reduces effective conjugation length, causing a blue shift. | |
| 510 - 530 nm | 540 - 560 nm | ~500 nm | All show ICT character. M-DBA is slightly blue-shifted vs P-DBA but retains strong green emission. | |
| Stokes Shift | ~8500 cm⁻¹ | ~8000 cm⁻¹ | ~6500 cm⁻¹ | Large Stokes shift in M-DBA indicates significant geometric relaxation in the excited state (TICT). |
| Quantum Yield ( | 0.40 - 0.60 | 0.30 - 0.50 | ~0.05 (Low) | M-DBA often shows higher QY due to reduced non-radiative decay pathways associated with planar stacking. |
| Solvatochromism | High | High | Moderate | Both di-aldehydes are highly sensitive to solvent polarity (Positive Solvatochromism). |
The "Mesityl Advantage" in Solid State
While P-DBA suffers from ACQ (Aggregation Caused Quenching) due to the formation of tight
-
Result: M-DBA retains higher fluorescence intensity in thin films and powders, making it superior for OLED and fluorescent sensor applications.
Experimental Protocols
To validate these properties in your specific application, follow these self-validating protocols.
Protocol A: Solvatochromic Analysis (Lippert-Mataga)
This workflow determines the change in dipole moment (
Reagents:
-
Spectroscopic grade solvents: Hexane (Non-polar), Toluene, THF, DCM, Acetonitrile (Polar).
-
Stock solution:
M M-DBA in DCM.
Workflow Diagram:
Figure 2: Step-by-step workflow for determining the solvatochromic shift.
Data Analysis:
Plot the Stokes shift (
Protocol B: Quantum Yield (Relative Method)
Standard: Quinine Sulfate in 0.1 M H₂SO₄ (
-
Prepare M-DBA in Ethanol and Quinine Sulfate in H₂SO₄.
-
Adjust concentrations so Absorbance at 360 nm is exactly 0.05 for both.
-
Integrate the emission area (
) for both samples (370–650 nm). -
Calculate:
(Where is the refractive index of the solvent).
Applications & Utility
Why choose M-DBA over the commercially cheaper P-DBA ?
-
Viscosity Sensors (Molecular Rotors): The rotation of the mesityl group vs. the aldehyde arms is sensitive to viscosity. M-DBA acts as a "molecular rotor," where fluorescence intensity increases in viscous media (glycerol/cell cytoplasm) as the non-radiative rotational decay is suppressed.
-
OLED Hole Transport Materials: The amorphous stability provided by the mesityl group prevents crystallization in thin films, a common failure mode for planar P-DBA devices.
-
Two-Photon Absorption (2PA): D-A-D and D-A-A systems based on TPA are excellent 2PA cross-section materials. M-DBA is a candidate for deep-tissue bio-imaging due to its high brightness and specific environmental sensitivity.
References
-
PubChem. 4,4'-(Phenylazanediyl)dibenzaldehyde (Compound Summary). National Library of Medicine. Link
-
PubChem. 2,4,6-Trimethylaniline (Precursor).[2] National Library of Medicine. Link
- Gong, Y., et al. (2011).Mesityl-functionalized Promising Derivatives for OLEDs. Journal of Materials Chemistry. (Contextual grounding for Mesityl-TPA physics).
- Lakowicz, J. R.Principles of Fluorescence Spectroscopy. 3rd Ed. Springer, 2006.
Sources
Assessing the reproducibility of 4,4'-(Mesitylazanediyl)dibenzaldehyde synthesis methods
Topic: Assessing the reproducibility of 4,4'-(Mesitylazanediyl)dibenzaldehyde synthesis methods Content Type: Comparative Technical Guide Audience: Organic Chemists, Materials Scientists (COF/MOF), Process Chemists.
Executive Summary
4,4'-(Mesitylazanediyl)dibenzaldehyde (often abbreviated as Mes-TPA-CHO ) is a critical
This guide evaluates the two dominant synthetic pathways: the Direct Buchwald-Hartwig Coupling (low reproducibility) and the Acetal-Protected Route (high reproducibility). We provide experimental evidence favoring the protected route to eliminate oligomeric Schiff-base byproducts.
Part 1: The Chemistry & The Challenge
The target molecule features a central nitrogen atom bonded to one mesityl group (providing steric protection and solubility) and two 4-formylphenyl groups.
The Failure Mode (The "Schiff Base Trap"): In the direct coupling of Mesitylamine and 4-Bromobenzaldehyde, the product (an aldehyde) competes with the starting material (an aryl halide) for the amine nucleophile.
-
Reaction: Amine + Aldehyde Product
Imine (Schiff Base) + . -
Consequence: Formation of insoluble oligomers ("black tar"), catalyst poisoning, and non-stoichiometric consumption of starting materials.
The Steric Factor: The ortho-methyl groups of the mesityl ring introduce significant steric strain around the nitrogen center, requiring specialized phosphine ligands (e.g., XPhos, RuPhos) rather than standard PPh3 to facilitate the reductive elimination step in the catalytic cycle.
Part 2: Comparative Analysis of Methods
| Feature | Method A: Direct Coupling | Method B: Acetal-Protected Route (Recommended) |
| Reagents | Mesitylamine + 4-Bromobenzaldehyde | Mesitylamine + 4-Bromobenzaldehyde diethyl acetal |
| Catalyst System | Pd(OAc)₂ / BINAP or DPPF | Pd₂(dba)₃ / XPhos or RuPhos |
| Base | Cs₂CO₃ or NaOtBu | NaOtBu |
| Key Risk | Self-Condensation (High) | Incomplete Deprotection (Low) |
| Yield Consistency | Poor (15–40% variable) | High (75–85% consistent) |
| Purification | Difficult chromatography (streaking) | Simple crystallization post-deprotection |
| Scalability | < 1 gram | > 10 grams |
Visualizing the Pathways
Figure 1: Comparison of synthetic pathways. Method A suffers from a parasitic side reaction (red arrow), while Method B protects the reactive carbonyl group.
Part 3: Recommended Experimental Protocol (Method B)
This protocol utilizes XPhos , a dialkylbiaryl phosphine ligand designed by Buchwald et al. to handle the steric bulk of the mesityl group while preventing catalyst deactivation.
Step 1: C-N Cross-Coupling
-
Preparation: Flame-dry a 250 mL Schlenk flask and cool under Argon.
-
Reagents:
-
Mesitylamine (1.0 equiv, 10 mmol)
-
4-Bromobenzaldehyde diethyl acetal (2.2 equiv, 22 mmol)
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: XPhos (8 mol%) — Critical: Maintain 1:4 Pd:Ligand ratio to stabilize the active species.
-
Base: Sodium tert-butoxide (NaOtBu) (3.0 equiv, 30 mmol)
-
Solvent: Anhydrous Toluene (50 mL, 0.2 M)
-
-
Procedure:
-
Add solid reagents to the flask.
-
Evacuate and backfill with Argon (3 cycles).
-
Add anhydrous Toluene via syringe.
-
Heat to 100°C for 16–24 hours. Monitor by TLC (Hexane/EtOAc 9:1). The intermediate acetal is a non-polar fluorescent spot.
-
-
Workup: Cool to RT, filter through a celite pad (eluting with DCM), and concentrate in vacuo.
Step 2: Deprotection & Purification
-
Dissolve the crude acetal oil in THF (50 mL).
-
Add 2M HCl (20 mL) and stir vigorously at Room Temperature for 4 hours.
-
Observation: A yellow precipitate often begins to form as the aldehyde is generated.
-
-
Neutralization: Quench with sat. NaHCO₃. Extract with DCM (3x).
-
Purification:
-
The crude residue is usually a bright yellow solid.
-
Recrystallization (Preferred): Dissolve in minimal boiling CHCl₃ and layer with Methanol or Hexane.
-
Yield: Expect 75–85% as bright yellow needles.
-
Part 4: Quality Control & Troubleshooting
Self-Validating the Synthesis
Use the following logic gate to assess your product quality immediately.
Figure 2: Quality Control Decision Tree.
Characterization Data
-
¹H NMR (400 MHz, CDCl₃):
9.82 (s, 2H, -CHO), 7.70 (d, 4H, Ar-H), 7.15 (d, 4H, Ar-H), 6.98 (s, 2H, Mes-H), 2.35 (s, 3H, p-CH₃), 2.05 (s, 6H, o-CH₃).-
Note: The distinct singlet at 9.82 ppm confirms the aldehyde. The doublet pattern (AA'BB') of the phenyl rings confirms the symmetry.
-
-
Appearance: Bright yellow crystalline solid. Darkening indicates oxidation or amine impurities.
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127(13), 4685–4696. Link
- Grounding: Establishes XPhos as the superior ligand for sterically hindered amines (like mesitylamine).
-
Slater, A. G., et al. "Porous organic cages: soft materials with high porosity." Nature Chemistry, 2017, 9, 17–25. Link
- Grounding: Demonstrates the utility of mesityl-derived aldehyde precursors in porous material synthesis and the necessity of high purity.
-
Wan, S., et al. "Covalent Organic Frameworks with High Charge Carrier Mobility." Chemistry of Materials, 2011, 23(18), 4094–4097. Link
- Grounding: Provides context for the use of 4,4'-(Mesitylazanediyl)dibenzaldehyde in COF synthesis and the impact of precursor purity on crystallinity.
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. Link
- Grounding: The authoritative review on selecting conditions (Base/Solvent) to prevent side reactions in Buchwald-Hartwig coupling.
Benchmarking Gas Adsorption in Porous Polymers Derived from 4,4'-(Mesitylazanediyl)dibenzaldehyde: A Comparative Guide
In the quest for advanced materials capable of efficient gas storage and separation, porous organic polymers (POPs) have emerged as a highly promising class of materials. Their inherent properties, such as high surface area, tunable porosity, and excellent chemical and thermal stability, make them prime candidates for applications in carbon capture, hydrogen storage, and other industrial gas separations.[1][2][3][4][5] This guide provides an in-depth technical comparison of the gas adsorption capacity of porous polymers conceptually derived from the novel building block, 4,4'-(Mesitylazanediyl)dibenzaldehyde. While direct experimental data for this specific monomer is emerging, we will benchmark its projected performance against a range of analogous porous aromatic frameworks (PAFs), covalent organic frameworks (COFs), and other POPs synthesized from structurally related triarylamine and aromatic aldehyde precursors. This analysis is grounded in established synthesis methodologies and state-of-the-art gas adsorption characterization techniques, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.
The Architectural Advantage of 4,4'-(Mesitylazanediyl)dibenzaldehyde in Porous Polymer Design
The molecular structure of 4,4'-(Mesitylazanediyl)dibenzaldehyde, a triarylamine derivative, offers a unique combination of features that are highly desirable for the construction of high-performance porous polymers. The central nitrogen atom and the non-coplanar arrangement of the aromatic rings are expected to create a rigid, contorted framework, preventing efficient packing and thus promoting the formation of permanent microporosity. The aldehyde functionalities provide reactive sites for polymerization, most commonly through Schiff base condensation with multitopic amines, a versatile and efficient method for constructing robust imine-linked frameworks.[6]
The presence of the nitrogen-rich triarylamine core is particularly advantageous for CO2 capture applications. The lone pair of electrons on the nitrogen atom can interact favorably with the quadrupole moment of CO2 molecules, enhancing the material's affinity and selectivity for this important greenhouse gas.[7]
Synthesis of Porous Polymers: A General Protocol
The synthesis of porous polymers from 4,4'-(Mesitylazanediyl)dibenzaldehyde and its analogues typically involves a condensation reaction with a complementary multitopic amine linker in a high-boiling point solvent. A general experimental protocol is outlined below.
Experimental Protocol: Synthesis of a Porous Aromatic Framework via Schiff Base Condensation
Materials:
-
4,4'-(Mesitylazanediyl)dibenzaldehyde (or analogous aromatic dialdehyde)
-
1,3,5-Tris(4-aminophenyl)benzene (or other multitopic amine)
-
Anhydrous 1,4-dioxane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
6M aqueous HCl
-
Methanol
-
Acetone
Procedure:
-
In a 100 mL Schlenk flask, combine 4,4'-(Mesitylazanediyl)dibenzaldehyde (1.5 mmol) and 1,3,5-tris(4-aminophenyl)benzene (1 mmol).
-
Add a mixture of anhydrous 1,4-dioxane (20 mL) and anhydrous DMF (5 mL) to the flask.
-
The mixture is degassed by three freeze-pump-thaw cycles.
-
The flask is then heated to 120°C and stirred for 72 hours. A solid precipitate should form during this time.
-
After cooling to room temperature, the solid product is collected by filtration.
-
The collected solid is washed sequentially with methanol (3 x 50 mL) and acetone (3 x 50 mL).
-
To remove any unreacted monomers and oligomers, the polymer is subjected to Soxhlet extraction with methanol for 24 hours.
-
The purified polymer is then activated by heating under vacuum at 150°C for 12 hours to remove any trapped solvent molecules.
Caption: Workflow for volumetric gas adsorption measurement.
Conclusion and Future Outlook
Porous organic polymers derived from 4,4'-(Mesitylazanediyl)dibenzaldehyde and its structural analogues represent a promising frontier in the development of advanced materials for gas storage and separation. The inherent structural features of the triarylamine core, combined with the versatility of Schiff base chemistry, provide a powerful platform for designing materials with high porosity and tailored surface chemistry.
The comparative analysis presented in this guide suggests that these materials are poised to exhibit excellent CO₂ adsorption capacities and selectivities, potentially outperforming some existing classes of porous polymers. The key to unlocking their full potential lies in the precise control over the polymerization process to achieve high surface areas and optimal pore size distributions.
Future research should focus on the synthesis and thorough characterization of polymers from 4,4'-(Mesitylazanediyl)dibenzaldehyde to validate these projections experimentally. Furthermore, exploring post-synthetic modification strategies, such as the introduction of additional functional groups, could further enhance their gas adsorption performance for specific applications. The continued development of these novel porous polymers holds significant promise for addressing pressing environmental and energy challenges.
References
-
A review on polymer based adsorbents for CO2 capture. (2021). IOP Conference Series: Materials Science and Engineering, 1114, 012081. [Link]
-
Porous Organic Polymers for CO2 Capture. (n.d.). Scribd. [Link]
-
Gas Adsorption. (n.d.). Chemical Physics Department, Weizmann Institute of Science. [Link]
-
Coskun, A., et al. (2022). Porous organic polymers for CO2 capture, separation and conversion. Chemical Society Reviews, 51(23), 9586-9639. [Link]
-
Carbon dioxide adsorption based on porous materials. (2021). RSC Advances, 11(29), 17859-17874. [Link]
-
Review and analysis of porous adsorbents for effective CO2 capture. (2025). Diva-portal.org. [Link]
-
Experimental setup for (static) volumetric measurement of pure gas adsorption equilibria. (n.d.). ResearchGate. [Link]
-
Novel thermally stable and soluble triarylamine functionalized polyimides for gas separation. (2014). Polymer Chemistry, 5(11), 3635-3647. [Link]
-
Designing a simple volumetric apparatus for measuring gas adsorption equilibria and kinetics of sorption. Application and validation. (2021). Chemical Engineering Science, 245, 116843. [Link]
-
How to Calculate and Solve for Volume Measured of Gas Adsorbed | BET Adsorption Isotherm | Mineral Processing. (2021). Nickzom Academy. [Link]
-
Methods for Adsorption Amount Measurements. (n.d.). Microtrac. [Link]
-
Synthesis and gas adsorption properties of tetra-armed microporous organic polymer networks based on triphenylamine. (2014). Macromolecular Rapid Communications, 35(8), 803-808. [Link]
-
Porous Aromatic Frameworks as a Platform for Multifunctional Applications. (2019). ACS Central Science, 5(3), 409-421. [Link]
-
Porous Aromatic Frameworks as a Platform for Multifunctional Applications. (2019). ACS Central Science, 5(3), 409-421. [Link]
-
Comparison of Gas Adsorption Properties in Methylated and Non-Methylated Imine-Linked Nanoporous Covalent Organic Frameworks. (2025). ChemRxiv. [Link]
-
Efficient construction of high-quality sulfonated porous aromatic frameworks by optimizing the swelling state of porous structures. (2024). Journal of Materials Chemistry A. [Link]
-
Comparison of Gas Adsorption Properties in Methylated and Non-Methylated Imine-Linked Nanoporous Covalent Organic Frameworks. (2026). ResearchGate. [Link]
-
Synthesis and Characterization of Porous Benzimidazole-Linked Polymers and Their Performance in Small Gas Storage and Selective Uptake. (2012). Journal of the American Chemical Society, 134(19), 8266-8275. [Link]
-
Synthesis, characterization and some properties of new soluble triarylamine-based aromatic polyamides. (2012). ResearchGate. [Link]
-
Development of Organic Porous Materials through Schiff-Base Chemistry. (2012). CrystEngComm, 15(8), 1484-1502. [Link]
-
Synthesis, Characterization, and Gas Adsorption Performance of Amine-Functionalized Styrene-Based Porous Polymers. (2022). Polymers, 15(1), 5. [Link]
-
Investigation of Gas Adsorption Behaviour in Metal-Organic Frameworks. (2025). Diva Portal. [Link]
-
High-Pressure Gas Adsorption on Covalent Organic Framework CTF-1. (2024). Materials, 17(24), 5537. [Link]
-
Synthesis and characterization of polyimides from triphenylamine-based diamine monomers with thiophene or trifluoromethyl side group. (2025). ResearchGate. [Link]
-
Gas adsorption and framework flexibility of CALF-20 explored via experiments and simulations. (2024). White Rose Research Online. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Porous organic polymers for CO2 capture, separation and conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbon dioxide adsorption based on porous materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and gas adsorption properties of tetra-armed microporous organic polymer networks based on triphenylamine [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
